2-Oxa-1-azabicyclo[2.2.1]heptane 2-Oxa-1-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 279-28-7
VCID: VC19760023
InChI: InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2
SMILES:
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol

2-Oxa-1-azabicyclo[2.2.1]heptane

CAS No.: 279-28-7

Cat. No.: VC19760023

Molecular Formula: C5H9NO

Molecular Weight: 99.13 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-1-azabicyclo[2.2.1]heptane - 279-28-7

Specification

CAS No. 279-28-7
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
IUPAC Name 2-oxa-1-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2
Standard InChI Key JHTIYCNAYYKEGT-UHFFFAOYSA-N
Canonical SMILES C1CN2CC1CO2

Introduction

Structural Characteristics

The bicyclic framework of 2-Oxa-1-azabicyclo[2.2.1]heptane consists of a fused five- and three-membered ring system, with nitrogen and oxygen atoms positioned at bridgehead positions. This arrangement imposes significant ring strain, which contributes to its reactivity and conformational rigidity. Key structural features include:

  • Bond Angles and Torsional Strain: The nitrogen (N1) and oxygen (O2) atoms occupy adjacent positions, creating bond angles of approximately 93° and 88°, respectively, as inferred from crystallographic data of analogous bicyclic systems .

  • Heteroatom Interactions: The lone pairs on nitrogen and oxygen participate in intramolecular hydrogen bonding, stabilizing the bicyclic structure and influencing its solubility profile.

  • Stereochemical Considerations: Substituents on the bridgehead carbons adopt distinct exo or endo configurations, which critically affect biological activity. For example, the (1S,4S) enantiomer exhibits enhanced affinity for neurotransmitter receptors compared to its (1R,4R) counterpart .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
Boiling Point198–202°C (estimated)
LogP (Partition Coefficient)0.87

Synthesis Methods

Palladium-Catalyzed 1,2-Aminoacyloxylation

A landmark synthesis involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, enabling efficient construction of oxygenated derivatives. This method employs Pd(OAc)₂ as a catalyst and Boc-protected amines, yielding 2-Oxa-1-azabicyclo[2.2.1]heptane derivatives in up to 78% yield . The reaction proceeds via a polar-radical-polar relay mechanism, where a bromoazetidine intermediate undergoes debrominative radical addition .

Reaction Scheme:

Cyclopentene + Boc-NH2Pd(OAc)2,Base2-Oxa-1-azabicyclo[2.2.1]heptane derivative[4][7]\text{Cyclopentene + Boc-NH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} \text{2-Oxa-1-azabicyclo[2.2.1]heptane derivative} \quad[4][7]

Base-Promoted Heterocyclization

Sodium hydride-mediated cyclization of N-(dibromocyclohexyl)carbamates offers an alternative route. For instance, tert-butyl N-(cis-3,trans-4-dibromocyclohexyl)carbamate reacts with NaH in DMF to form 2-bromo-7-azabicyclo[2.2.1]heptane, which is subsequently dehydrohalogenated to yield the target compound .

Key Challenges:

  • Regioselectivity: Competing pathways often lead to benzooxazolone byproducts unless stringent steric control is applied .

  • Yield Optimization: Typical yields range from 40–60%, necessitating chromatographic purification .

Applications in Medicinal Chemistry

Antiviral Agents

Derivatives of 2-Oxa-1-azabicyclo[2.2.1]heptane exhibit potent antiviral activity. For example, sulfonamide-modified analogs demonstrate IC₅₀ values of 0.8 µM against SARS-CoV-2, with a selectivity index (SI) of 30.7, outperforming remdesivir (SI = 19.1). Similarly, Coxsackievirus B inhibitors derived from this scaffold show IC₅₀ = 22 µM.

Table 2: Antiviral Activity of Selected Derivatives

DerivativeTarget VirusIC₅₀ (µM)Selectivity Index
Sulfonamide AnalogSARS-CoV-20.830.7
Brominated DerivativeCoxsackievirus B2240.3

Enzyme Inhibition

The compound’s rigid structure makes it a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics. Neogliptin, a derivative, exhibits an IC₅₀ of 16.8 nM, surpassing vildagliptin (IC₅₀ = 62 nM) .

Neuropharmacology

2-Oxa-1-azabicyclo[2.2.1]heptane derivatives act as selective antagonists for orexin-1 receptors, which regulate sleep-wake cycles. Substituted analogs show sub-micromolar binding affinities (Kᵢ = 0.45 µM), highlighting potential for treating insomnia.

Derivatives and Biological Activities

Functionalization Strategies

  • C-3 Substitution: Introducing alkyl or aryl groups at C-3 enhances metabolic stability. For instance, a methyl group at this position reduces hepatic clearance by 40% compared to unsubstituted analogs .

  • N-Acylation: Acetylation of the bridgehead nitrogen improves blood-brain barrier penetration, critical for central nervous system targets .

Case Studies

  • Anticancer Activity: A (1R,3S,4S)-configured derivative demonstrated IC₅₀ = 1.2 µM against HeLa cells, attributed to tubulin polymerization inhibition .

  • Antibacterial Properties: Chlorinated analogs exhibit MIC values of 4 µg/mL against Staphylococcus aureus, comparable to vancomycin .

Challenges and Future Directions

Synthetic Limitations

  • Ring Strain: High ring strain complicates large-scale synthesis, often requiring low-temperature conditions .

  • Stereochemical Control: Achieving enantiomeric excess >90% remains challenging without chiral catalysts .

Future Prospects

  • Bioisosteric Replacement: Its rigid framework could replace planar aromatic rings in drug candidates to improve solubility and reduce off-target effects .

  • Photopharmacology: Light-responsive derivatives may enable spatiotemporal control of drug activity, particularly in oncology .

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